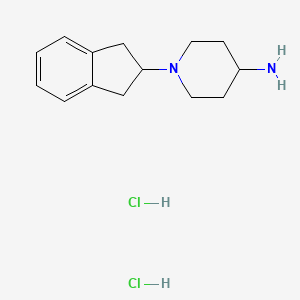

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride

Vue d'ensemble

Description

The compound “1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the IUPAC name N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxyethanamine dihydrochloride . The InChI code for this compound is 1S/C18H28N2O.2ClH/c1-21-10-8-19-13-15-5-4-9-20(14-15)18-11-16-6-2-3-7-17(16)12-18;;/h2-3,6-7,15,18-19H,4-5,8-14H2,1H3;2*1H .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C18H28N2O.2ClH/c1-21-10-8-19-13-15-5-4-9-20(14-15)18-11-16-6-2-3-7-17(16)12-18;;/h2-3,6-7,15,18-19H,4-5,8-14H2,1H3;2*1H . This indicates that the compound contains 18 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 361.35 . It is also known to be an irritant .Applications De Recherche Scientifique

1. Antibacterial and Antifungal Studies

- Application Summary: The compound 2,3-dihydro-1H-inden-1-one has been synthesized and studied for its antibacterial and antifungal properties .

- Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

- Results: The synthesized compounds were tested against two Gram-positive and two Gram-negative bacteria, and also two fungal agents. Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

2. Therapeutic Potential of Imidazole Containing Compounds

- Application Summary: Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties .

- Methods of Application: The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Results: There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .

3. Indane Derivatives

- Application Summary: Indane or indan is an organic compound with the formula . It is a petrochemical, a bicyclic compound. It occurs at the level of about 0.1% in coal tar. It is usually produced by hydrogenation of indene .

- Methods of Application: Derivatives include compounds such as 1-methylindane and 2-methylindane (where one methyl group is attached to the five carbon ring), 4-methylindane and 5-methylindane (where one methyl group is attached to the benzene ring), and various dimethylindanes .

- Results: Other derivatives can be obtained indirectly, e.g. the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst .

4. Biological Potential of Indole Derivatives

- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application: Researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .

- Results: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

5. Therapeutic Potential of Imidazole Containing Compounds

- Application Summary: The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application: There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .

- Results: Due to the broad-spectrum biological activities of 1,3-diazole, researchers took interest to synthesize various scaffolds of 1,3-diazole for screening different pharmacological activities .

6. Impurity of Donepezil

- Application Summary: 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indan-1-one is an impurity of Donepezil , an inhibitor of acetylcholinesterase .

- Methods of Application: This compound is used in the synthesis of Donepezil .

- Results: The presence of this impurity can affect the efficacy and safety of Donepezil .

7. Synthetic Applications of 2-diazo-1,3-indanedione

- Application Summary: 2-diazo-1,3-indanedione has been used in the synthesis of various organic compounds .

- Methods of Application: The compound is used as a starting material in various synthetic routes .

- Results: The resulting products have potential applications in different fields .

8. Biological Potential of Indole Derivatives

- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application: Researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .

- Results: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

Safety And Hazards

Propriétés

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c15-13-5-7-16(8-6-13)14-9-11-3-1-2-4-12(11)10-14;;/h1-4,13-14H,5-10,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALYLWFYVCGNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2CC3=CC=CC=C3C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1442562.png)

![Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1442573.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1442576.png)

![2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442581.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1442583.png)

![Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1442584.png)